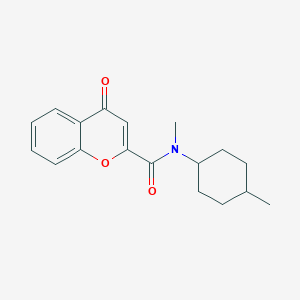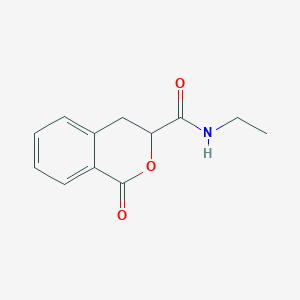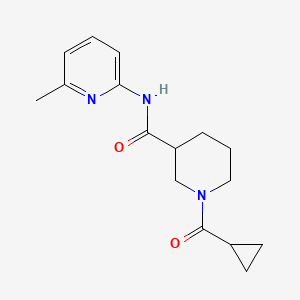
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in recent years due to its psychoactive effects, and it has been used for recreational purposes. However, MXE also has potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide acts on the NMDA receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a non-competitive antagonist of the NMDA receptors, which means that it blocks the receptors and prevents them from functioning properly. This leads to a decrease in the activity of the glutamate neurotransmitter system, which is involved in many important functions in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal studies. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has several advantages for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide is a relatively potent NMDA receptor antagonist, which means that it can be used in small doses to achieve the desired effects. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has several limitations for use in lab experiments. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide also has potential side effects that could interfere with the results of lab experiments.
将来の方向性
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide. One area of research could be to investigate the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide in the treatment of depression and other psychiatric disorders. Another area of research could be to investigate the long-term effects of N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide on brain function and behavior. Finally, future research could focus on developing new NMDA receptor antagonists that have fewer side effects and greater therapeutic potential than N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
合成法
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with methanol and hydrochloric acid to produce 4-methylcyclohexanol. The 4-methylcyclohexanol is then reacted with phosphorus oxychloride to form 4-methylcyclohexyl chloride. The final step involves the reaction of 4-methylcyclohexyl chloride with 4,5-dihydro-2-oxo-1H-3-benzazepine-3-carboxylic acid to produce N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide.
科学的研究の応用
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been shown to have similar effects to ketamine, another dissociative drug that has been used in research to study depression and other psychiatric disorders. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has been used in animal studies to investigate the role of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory. N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide has also been used to study the effects of dissociative drugs on brain function and behavior.
特性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-7-9-13(10-8-12)19(2)18(21)17-11-15(20)14-5-3-4-6-16(14)22-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXNIWAHOZIBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
